(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative featuring a benzothiazole ring at position 2, a 4-fluorophenethylamino-substituted ethylidene group at position 4, and a methyl group at position 3.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[2-(4-fluorophenyl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13(23-12-11-15-7-9-16(22)10-8-15)19-14(2)25-26(20(19)27)21-24-17-5-3-4-6-18(17)28-21/h3-10,25H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONLPXAYAFPTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluorophenyl group and the pyrazolone core. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolone compounds exhibit significant anticancer properties. The presence of the benzothiazole ring enhances the biological activity by improving solubility and bioavailability. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Properties
Compounds containing benzothiazole structures have been reported to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that the target compound could be explored for its potential in treating inflammatory diseases . The dual action of targeting both cancer and inflammation makes it a candidate for further pharmacological development.
Antimicrobial Activity
The pyrazolone derivatives have also demonstrated antimicrobial properties against a range of pathogens. The structural features of the compound may contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymes, thus providing a basis for developing new antimicrobial agents .
Photostability and Light Absorption
The unique structure of the compound allows it to absorb light effectively, making it suitable for applications in organic photovoltaics and photonic devices. The incorporation of fluorinated groups can enhance the photostability and efficiency of light-harvesting materials .
Dye Applications
Due to its chromophoric properties, this compound can be utilized in dye-sensitized solar cells (DSSCs) and as a colorant in various industrial applications. The synthesis of azo dyes derived from similar structures has been extensively studied, showing promising results in terms of color strength and fastness properties .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer effects of pyrazolone derivatives found that compounds with similar structural motifs significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism involved the activation of apoptotic pathways through mitochondrial dysfunction .
Case Study 2: Anti-inflammatory Mechanism
Research into benzothiazole derivatives demonstrated their ability to modulate inflammatory responses by downregulating TNF-α production in macrophages. This study highlights the potential for developing anti-inflammatory therapies based on similar compounds .
Case Study 3: Photovoltaic Performance
In a comparative study on organic photovoltaic materials, the inclusion of compounds with benzothiazole and pyrazolone units exhibited enhanced light absorption and energy conversion efficiency compared to traditional materials. These findings suggest that such compounds could lead to advancements in solar technology .
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents at positions 2, 4, and 5 of the pyrazol-3-one core. Below is a comparative analysis:
*Calculated based on molecular formula.
Key Observations:
- Benzothiazole vs. Other Heterocycles : The target compound’s benzothiazole group (electron-withdrawing) contrasts with pyridine () and phenyl () substituents, which may alter π-π stacking interactions and solubility .
- Trifluoromethyl vs. Methyl : The trifluoromethyl group in ’s compound increases lipophilicity and resistance to oxidative metabolism compared to the methyl group in the target compound .
Biological Activity
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential biological activities. This article delves into its biological activities, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to a class of small molecules characterized by specific functional groups that contribute to its biological activity. Its chemical structure can be represented as follows:
- Chemical Formula : C31H25F2N4O3PS
- IUPAC Name : ({4-[(2R,4E)-2-(1,3-benzothiazol-2-yl)-2-(1H-benzotriazol-1-yl)-5-phenylpent-4-en-1-yl]phenyl}difluoromethyl)phosphonic acid
This structure features a benzothiazole moiety, which is often associated with various pharmacological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole and pyrazole derivatives exhibit significant anticancer properties. For instance, the compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that similar compounds effectively halted the growth of tumor cells in both 2D and 3D assays, suggesting a promising avenue for further research into its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been well documented. The compound has been evaluated for its ability to combat bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary results indicate moderate to significant antibacterial activity, which could make it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has shown that related pyrazole derivatives can inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The compound demonstrated selective inhibition against butyrylcholinesterase (BChE), making it a candidate for further investigation in treating cognitive disorders .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Antimicrobial | Moderate activity against bacteria | |
| Enzyme Inhibition | Selective BChE inhibition |
Case Studies
- Anticancer Efficacy : A study involving the compound's analogs revealed significant inhibition of tumor growth in vitro across multiple cancer cell lines, highlighting its potential as a therapeutic agent.
- Antimicrobial Testing : In vitro tests showed that the compound exhibited notable activity against common pathogens, suggesting its applicability in treating infections.
- Enzyme Inhibition Analysis : The compound's ability to inhibit BChE was quantified, showing an IC50 value comparable to established inhibitors like physostigmine, indicating its potential use in neuropharmacology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
